2-Bromo-4,5-difluoropyridine
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Overview
Description
2-Bromo-4,5-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrF2N. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity, which make it a valuable building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4,5-difluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to moderate conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-difluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives, respectively.
Reduction Reactions: The compound can be reduced to form 4,5-difluoropyridine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, THF), and bases (e.g., NaH, K2CO3).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, DMF).
Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Major Products:
Substitution Reactions: Substituted pyridines with various functional groups.
Coupling Reactions: Biaryl and styrene derivatives.
Reduction Reactions: 4,5-difluoropyridine.
Scientific Research Applications
2-Bromo-4,5-difluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is involved in the synthesis of potential drug candidates for various therapeutic areas, including oncology and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-difluoropyridine is primarily based on its ability to undergo various chemical transformations. The bromine and fluorine atoms on the pyridine ring influence the compound’s reactivity and interaction with other molecules. The electron-withdrawing nature of the fluorine atoms reduces the basicity of the pyridine ring, making it less reactive towards nucleophiles. The bromine atom, on the other hand, serves as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
- 2-Bromo-5-fluoropyridine
- 2-Bromo-4-fluoropyridine
- 2-Bromo-3,5-difluoropyridine
Comparison: 2-Bromo-4,5-difluoropyridine is unique due to the presence of two fluorine atoms at the 4 and 5 positions of the pyridine ring. This structural feature imparts distinct electronic properties to the compound, influencing its reactivity and interactions. Compared to other similar compounds, this compound exhibits lower basicity and different reactivity patterns, making it suitable for specific synthetic applications.
Biological Activity
2-Bromo-4,5-difluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of bromine and fluorine atoms at specific positions on the pyridine ring, which significantly influence its reactivity and interactions with biological targets.
- Molecular Formula : C5H2BrF2N
- Molecular Weight : 194.97 g/mol
- Physical State : Typically appears as a colorless liquid or solid depending on purity and conditions.
- Solubility : Low solubility in water but higher solubility in organic solvents like ether and methanol.
The biological activity of this compound is primarily attributed to its interaction with cytochrome P450 enzymes, particularly CYP1A2. This interaction can lead to alterations in drug metabolism, which is critical for understanding drug-drug interactions and optimizing therapeutic regimens. The halogen substituents enhance the compound's binding affinity to various biological targets, potentially modulating the activity of enzymes and receptors involved in pharmacological processes.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of CYP1A2. This inhibition can affect the metabolism of co-administered drugs, leading to altered pharmacokinetics and therapeutic outcomes. The compound's ability to selectively inhibit specific enzymes positions it as a candidate for further exploration in drug development.
Antimicrobial Activity
Compounds with similar structures to this compound have demonstrated antibacterial and antifungal activities. While specific data on the antimicrobial efficacy of this compound is limited, its structural analogs suggest potential bioactive properties worth investigating.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other halogenated pyridines is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Bromo-3,5-difluoropyridine | Bromine at position 2; Fluorines at positions 3 and 5 | Exhibits different reactivity patterns due to substitution |
3-Bromo-4,6-difluoropyridine | Bromine at position 3; Fluorines at positions 4 and 6 | Varying positions alter biological activity |
4-Bromo-3-fluoropyridine | Bromine at position 4; Fluorine at position 3 | Distinct reactivity in nucleophilic substitutions |
This table highlights how variations in substitution patterns can significantly impact the biological activity of pyridine derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of fluorinated pyridines, including derivatives similar to this compound. For instance:
- Study on CYP1A2 Inhibition : A study found that compounds with bromine and fluorine substitutions exhibited selective inhibition of CYP1A2, affecting drug metabolism pathways. This finding underscores the importance of structural modifications in enhancing inhibitory potency.
- Antimicrobial Potential : Research into structurally related compounds has indicated promising antibacterial and antifungal activities. Although direct studies on this compound are sparse, its analogs suggest a potential for similar bioactivity.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of fluorinated pyridines reveal that these compounds often exhibit enhanced bioavailability compared to their non-fluorinated counterparts. This property may be leveraged in drug design to improve therapeutic efficacy.
Properties
IUPAC Name |
2-bromo-4,5-difluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-5-1-3(7)4(8)2-9-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNCLKCCOACQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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